molecular formula C5H7NO3S B1433689 Ethyl (formylamino)(thioxo)acetate CAS No. 1254073-67-0

Ethyl (formylamino)(thioxo)acetate

Cat. No.: B1433689
CAS No.: 1254073-67-0
M. Wt: 161.18 g/mol
InChI Key: GSEANZFIQZDNBT-UHFFFAOYSA-N
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Description

Ethyl (formylamino)(thioxo)acetate is an organic compound that features a unique combination of functional groups, including a formylamino group, a thioxo group, and an ester group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl (formylamino)(thioxo)acetate typically involves the reaction of ethyl acetate with formamide and a sulfur source under controlled conditions. One common method includes the use of phosphorus pentasulfide (P2S5) as the sulfurizing agent. The reaction is carried out in an inert atmosphere, often under reflux conditions, to ensure the complete conversion of reactants to the desired product.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions: Ethyl (formylamino)(thioxo)acetate undergoes various chemical reactions, including:

    Oxidation: The thioxo group can be oxidized to form sulfoxides or sulfones.

    Reduction: The formylamino group can be reduced to an amino group.

    Substitution: The ester group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles such as amines or alcohols can react with the ester group under basic or acidic conditions.

Major Products Formed:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amino derivatives.

    Substitution: Amides or esters with different alkyl or aryl groups.

Scientific Research Applications

Ethyl (formylamino)(thioxo)acetate has a wide range of applications in scientific research:

    Chemistry: It serves as a versatile intermediate in the synthesis of heterocyclic compounds and other complex molecules.

    Biology: The compound is used in the study of enzyme mechanisms and as a probe for biological assays.

    Industry: The compound is utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of ethyl (formylamino)(thioxo)acetate involves its interaction with various molecular targets. The formylamino group can form hydrogen bonds with biological macromolecules, while the thioxo group can participate in redox reactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Ethyl (formylamino)(thioxo)acetate can be compared with other similar compounds such as:

    Ethyl (formylamino)(oxo)acetate: This compound lacks the sulfur atom present in the thioxo group, resulting in different reactivity and properties.

    Mthis compound: The methyl ester variant has a different alkyl group, which can influence its solubility and reactivity.

    Ethyl (amino)(thioxo)acetate: This compound has an amino group instead of a formylamino group, leading to distinct chemical behavior.

Properties

IUPAC Name

ethyl 2-formamido-2-sulfanylideneacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7NO3S/c1-2-9-5(8)4(10)6-3-7/h3H,2H2,1H3,(H,6,7,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSEANZFIQZDNBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=S)NC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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